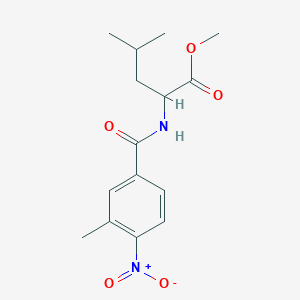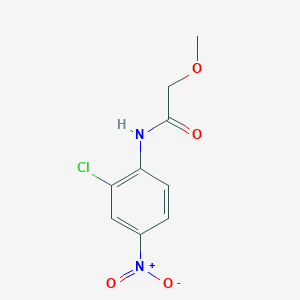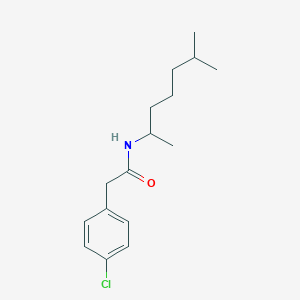
N-(2-nitrophenyl)-2-naphthamide
Overview
Description
N-(2-nitrophenyl)-2-naphthamide, commonly known as NPN, is a chemical compound that has been widely used in scientific research for many years. NPN is a non-fluorescent dye that is commonly used to measure the permeability of cell membranes.
Scientific Research Applications
Mode of Action in Plants
N-(2-nitrophenyl)-2-naphthamide, a sediment contaminant, has been identified as a major toxicant affecting specific environmental sites. It exhibits specific phytotoxic properties at concentrations below 100 microg/L, impacting plant growth and development processes. Research has indicated that N-(2-nitrophenyl)-2-naphthamide acts intracellularly as a reactive compound in cell membranes, producing irreversible damage over time in algae, particularly affecting membrane-rich compartments like the chloroplasts. This compound and its derivatives demonstrate toxicity that cannot be solely attributed to unspecific narcosis type of action in plants, suggesting specific biochemical interactions at play (Altenburger et al., 2006).
Photophysical and Transport Properties
N-(2-nitrophenyl)-2-naphthamide derivatives, specifically those related to Naphthalene diimide (NDI), have been studied for their aggregation behavior and photophysical properties. These derivatives display aggregation-induced emission (AIE) characteristics in both fresh and aged samples, particularly in specific polarity solvents. Their electronic properties, including electron transport, make them potential candidates for use in organic electronics, such as OLEDs, or biomedical applications as luminescent materials (Kumari et al., 2020).
Intermolecular Interactions in Crystalline Structures
A study examining the intermolecular interactions in a series of crystalline N-(2-nitrophenyl)-2-naphthamide derivatives found significant roles played by C–H⋯π contacts in generating three-dimensional networks. These networks are crucial in stabilizing the crystal packing of these compounds, highlighting the importance of these interactions in the structural and potentially functional properties of the derivatives (Shukla et al., 2017).
Electrochemical Behavior and Applications
The electrochemicalbehavior of N-(2-nitrophenyl)-2-naphthamide and its related compounds has been explored for various applications. Studies have focused on developing methods for the electrochemical determination of these compounds using chemically modified electrodes, which are crucial for sensitive detection and analysis in various fields. The modification of electrodes with specific polymers has shown to enhance the electrochemical response of these compounds, suggesting potential applications in sensitive detection technologies (D’Eramo et al., 2010).
Solvent-Dependent Fluorescence for Environmental Sensing
Research on nitro-group-containing naphthalene derivatives, such as N-(2-nitrophenyl)-2-naphthamide, has demonstrated unique solvent-dependent fluorescence properties. These properties are particularly notable in environmental sensing applications, where the fluorescence response varies significantly depending on the solvent's polarity. This characteristic makes these compounds suitable for developing fluorescence-based sensors to detect environmental changes or contaminants (Hachiya et al., 2013).
properties
IUPAC Name |
N-(2-nitrophenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(18-15-7-3-4-8-16(15)19(21)22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKDFCYDCBANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}pentanamide](/img/structure/B3976483.png)
![1-[(3,4-dimethylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3976500.png)
![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperidine](/img/structure/B3976507.png)

![N-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]acetamide](/img/structure/B3976514.png)
![methyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3976520.png)
amino]-N-pyrazin-2-ylacetamide](/img/structure/B3976535.png)

![N,N-diethyl-10-(2-hydroxyethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3976541.png)
![1-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B3976545.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976567.png)

